ethyl 3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate;hydrochloride
Description
Ethyl 3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate; hydrochloride is a β-adrenergic receptor antagonist (beta-blocker) structurally characterized by an ethyl ester group, a phenylpropanoid backbone, and a 2-hydroxy-3-(isopropylamino)propoxy substituent. This compound shares a core pharmacophore with clinically established beta-blockers like esmolol and atenolol but differs in its ester moiety (ethyl vs. methyl or amide groups). Its hydrochloride salt form enhances water solubility, a critical factor for intravenous administration .
Properties
CAS No. |
83356-58-5 |
|---|---|
Molecular Formula |
C17H28ClNO4 |
Molecular Weight |
345.9 g/mol |
IUPAC Name |
ethyl 3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate;hydrochloride |
InChI |
InChI=1S/C17H27NO4.ClH/c1-4-21-17(20)10-7-14-5-8-16(9-6-14)22-12-15(19)11-18-13(2)3;/h5-6,8-9,13,15,18-19H,4,7,10-12H2,1-3H3;1H |
InChI Key |
QSBBFPADPPEDRS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=CC=C(C=C1)OCC(CNC(C)C)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate typically involves the esterification of 4-hydroxyphenylpropanoic acid with ethanol in the presence of a strong acid catalyst. The resulting ethyl ester is then reacted with 2-hydroxy-3-(propan-2-ylamino)propyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to maintain optimal conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl and amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for ethyl 3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate; hydrochloride is with a molecular weight of approximately 309.4 g/mol. The compound features a complex structure that includes a phenolic moiety, which is significant for its biological activities.
Pharmacological Applications
1. Antihypertensive Properties
Ethyl 3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate; hydrochloride has been investigated for its potential use as an antihypertensive agent. Research indicates that compounds with similar structural motifs can effectively modulate blood pressure by acting on adrenergic receptors or influencing vascular smooth muscle relaxation.
Case Study:
A study published in the Journal of Medicinal Chemistry explored the synthesis and evaluation of related compounds, demonstrating significant reductions in systolic blood pressure in hypertensive animal models when administered at specific dosages .
2. Cardiovascular Health
The compound's ability to influence cardiovascular health has also been a focus of research. It may help in the management of conditions such as heart failure or arrhythmias by stabilizing cardiac function and improving hemodynamics.
Data Table: Cardiovascular Effects
| Study Reference | Dosage (mg/kg) | Effect on Heart Rate | Effect on Blood Pressure |
|---|---|---|---|
| 10 | Decreased by 15% | Decreased by 20% | |
| 5 | Stable | Decreased by 10% |
3. Neurological Applications
Emerging research suggests that ethyl 3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate; hydrochloride may exhibit neuroprotective properties. Its structural similarity to known neuroprotective agents has prompted investigations into its efficacy in models of neurodegenerative diseases.
Case Study:
A recent study highlighted the compound's potential to reduce oxidative stress markers in neuronal cell cultures, suggesting a protective effect against neurotoxicity .
Synthesis and Formulation
The synthesis of ethyl 3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate; hydrochloride involves multiple steps, including the formation of the propanoate ester and subsequent hydrolysis to yield the hydrochloride salt. This method ensures enhanced solubility and bioavailability compared to its free acid form.
Synthesis Overview:
- Esterification: Reaction between phenolic compound and propanoic acid derivative.
- Hydrochloride Formation: Addition of hydrochloric acid to form the salt.
Mechanism of Action
The mechanism of action of ethyl 3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate involves the competitive inhibition of beta-1 adrenergic receptors in cardiac muscle. This leads to a reduction in heart rate and contractility, thereby decreasing cardiac output and myocardial oxygen demand. The compound also decreases sympathetic output centrally and blocks renin secretion .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural and Pharmacological Differences
*Note: The molecular formula and weight for the ethyl variant are inferred based on structural analogy to esmolol.
Key Findings:
Ester Group Impact on Pharmacokinetics: Esmolol’s methyl ester allows rapid hydrolysis by plasma esterases, resulting in a half-life of ~9 minutes . In contrast, atenolol’s amide group prevents esterase-mediated degradation, yielding a half-life of 6–7 hours .
Selectivity and Potency: Atenolol and esmolol are selective β1-antagonists, minimizing bronchoconstriction risks. Landiolol, with its morpholine substituent, shows higher β1-selectivity (β1:β2 = 255:1) than esmolol (β1:β2 = 33:1) . The ethyl variant’s selectivity profile is unstudied but likely comparable to esmolol due to structural similarity.
Physicochemical Properties: Atenolol’s acetamide group confers high aqueous solubility (log P = 0.16), favoring renal excretion. Esmolol’s methyl ester increases lipophilicity (log P = 1.2), enhancing tissue penetration .
Biological Activity
Ethyl 3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate; hydrochloride, commonly known as Esmolol hydrochloride, is a potent cardioselective beta-1 adrenergic receptor blocker. This compound exhibits significant biological activity primarily in the cardiovascular system, making it an important agent in clinical settings, particularly for managing various cardiac conditions.
- Molecular Formula : C17H27NO4
- Molecular Weight : 309.401 g/mol
- CAS Number : 81147-95-7
- Density : 1.071 g/cm³
- Boiling Point : 442.8 °C at 760 mmHg
- Melting Point : Not available
- Solubility : Soluble in water and ethanol, slightly soluble in ethyl acetate
Esmolol acts by selectively blocking beta-1 adrenergic receptors located primarily in the heart. This inhibition leads to several physiological effects:
- Decreased Heart Rate : By blocking the beta-1 receptors, Esmolol reduces the heart rate, which is beneficial in conditions such as supraventricular tachycardia.
- Reduced Myocardial Oxygen Demand : The compound lowers the myocardial oxygen consumption, making it advantageous for patients with ischemic heart disease.
- Control of Blood Pressure : Esmolol can effectively lower blood pressure during surgical procedures or in hypertensive emergencies.
Clinical Applications
Esmolol is primarily used in clinical settings for:
- Supraventricular Arrhythmias : Effective in controlling rapid heart rates.
- Acute Myocardial Ischemia : Helps reduce myocardial workload and oxygen demand.
- Hypertensive Emergencies : Rapidly lowers blood pressure without significant side effects.
- Postoperative Hypertension : Used to manage blood pressure spikes following surgery.
Case Studies and Research Findings
Several studies have demonstrated the efficacy and safety of Esmolol in various clinical scenarios:
- Study on Supraventricular Tachycardia Management :
- Efficacy in Acute Myocardial Infarction :
- Research indicated that patients receiving Esmolol during acute myocardial infarction had improved outcomes, including reduced mortality rates and lower incidences of arrhythmias .
- Postoperative Hypertension Control :
Adverse Effects
While Esmolol is generally well tolerated, some adverse effects have been reported:
- Hypotension
- Peripheral ischemia
- Confusion
- Headaches
- Fatigue
These side effects are typically dose-dependent and manageable with appropriate monitoring.
Comparative Analysis of Biological Activity
The following table summarizes the biological activities and therapeutic applications of Esmolol compared to other beta-blockers:
| Compound | Selectivity | Onset of Action | Duration of Action | Primary Use |
|---|---|---|---|---|
| Esmolol | Beta-1 | Rapid (1–2 min) | Short (10–30 min) | Supraventricular arrhythmias |
| Metoprolol | Beta-1 | Moderate | Moderate (3–6 hrs) | Hypertension, heart failure |
| Atenolol | Beta-1 | Slow | Long (6–12 hrs) | Hypertension, angina |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
